molecular formula C11H17NO2S B14007350 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate

Cat. No.: B14007350
M. Wt: 227.33 g/mol
InChI Key: SBSYCUQZETYRJV-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate typically involves the reaction of 4-methyl-1,3-thiazole with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H17NO2S/c1-8-9(15-7-12-8)5-6-14-10(13)11(2,3)4/h7H,5-6H2,1-4H3

InChI Key

SBSYCUQZETYRJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C(C)(C)C

Origin of Product

United States

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